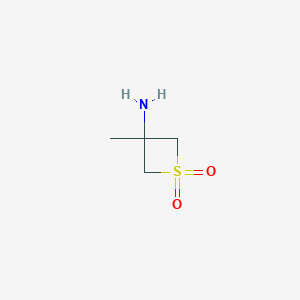

3-Amino-3-methylthietane 1,1-dioxide

Overview

Description

Asymmetric Synthesis of Alpha-Amino 1,3-dithioketals

The study presented in the first paper focuses on the asymmetric synthesis of alpha-amino 1,3-dithioketals using sulfinimines treated with lithio-1,3-dithianes. The process yields high diastereomeric excess (de) and good overall yield. The method allows for the selective removal of either the N-sulfinyl or the thioketal groups, leading to the production of stable alpha-amino 1,3-dithioketals and N-sulfinyl alpha-amino ketones. This innovative approach to chiral building blocks has been successfully applied in the synthesis of the polyoxypeptin amino acid (2S,3R)-(-)-3-hydroxy-3-methylproline, showcasing the utility of the method in complex molecule construction .

Synthesis Analysis of trans-1,3-Dithiane-1,3-dioxide

The second paper introduces trans-1,3-Dithiane-1,3-dioxide as a new chiral acyl anion equivalent. This compound exhibits high diastereoselectivity when reacting with aromatic aldehydes. The 1,3-dithiane-1,3-dioxide moiety can be converted into a thiolester through a Pummerer reaction without racemization. The thiolester is a versatile group that can be further transformed into various functional groups such as acids, esters, amides, ketones, and aldehydes. This property makes trans-1,3-Dithiane-1,3-dioxide a valuable intermediate for the synthesis of α-hydroxy acid derivatives and potentially other complex organic molecules .

Molecular Structure Analysis

While the provided papers do not directly analyze the molecular structure of 3-Amino-3-methylthietane 1,1-dioxide, they do discuss related compounds that share structural similarities. The molecular structure of these compounds, such as the alpha-amino 1,3-dithioketals and trans-1,3-Dithiane-1,3-dioxide, is crucial for their reactivity and the stereochemical outcome of the reactions they undergo. The presence of chiral centers and the ability to form stable intermediates are key features that influence the synthesis of enantiomerically pure compounds .

Chemical Reactions Analysis

The chemical reactions described in the papers involve the use of sulfinimines and 1,3-dithianes to create chiral building blocks. The reactions are characterized by high selectivity and the ability to preserve stereochemistry, which is essential for the synthesis of enantiomerically pure compounds. The Pummerer reaction mentioned is particularly noteworthy for its ability to transform a 1,3-dithiane-1,3-dioxide moiety into a thiolester without losing chiral integrity, which is a significant advantage in synthetic organic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds discussed in the papers are implied through their reactivity and stability. For instance, the stability of the alpha-amino 1,3-dithioketals and the ability to selectively remove protective groups indicate that these compounds have distinct physical properties that can be manipulated for synthetic purposes. The high diastereoselectivity observed in reactions involving trans-1,3-Dithiane-1,3-dioxide suggests that the physical properties of this compound, such as its steric arrangement, play a critical role in its chemical behavior .

Scientific Research Applications

Synthesis of Isothiazoles and Isothiazolines : The compound has been utilized in the synthesis of various isothiazoles and isothiazolines, which are important in medicinal chemistry. For example, studies have explored its use in the synthesis of 3-amino-1,2-benzisothiazole-1,1-dioxides and 3-aminothieno[3,4-d]isothiazole-1,1-dioxides (Jensen & Pedersen, 1981).

Preparation of Azo Disperse Dyes : Research has shown the effectiveness of using 3-Amino-3-methylthietane 1,1-dioxide in the preparation of azo disperse dyes for polyester, which are used in the textile industry. This includes investigations into the properties and application techniques of these dyes (Rajagopal & Seshadri, 1990).

Production of Cyclic Sulfones : The compound is also used in the scalable preparation of cyclic sulfones, which are key building blocks in drug discovery and development. This includes the synthesis of 4-amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide, a significant cyclic sulfone for medicinal chemistry applications (Hugelshofer et al., 2021).

Development of Antitumor Agents : There is evidence of the use of derivatives of this compound in the study of DNA cleavage by antitumor agents. This suggests a potential role in the development of new cancer therapies (Daniels & Gates, 1996).

Environmental Applications : Its derivatives have been explored for environmental applications, such as in the functionalization of graphene oxide for dye and copper removal. This reflects its potential use in environmental remediation technologies (Chen, Zhang, Yang, & Wang, 2016).

Mechanism of Action

While there isn’t specific information on the mechanism of action for 3-Amino-3-methylthietane 1,1-dioxide, there are studies on similar compounds. For example, a study on a new 3-substituted thietane-1,1-dioxide derivative (N-199/1) suggests that the antidepressant effect of N-199/1 is due to the stimulation of 5HT1A-receptors and blockade of 5HT2A/2C- and α2-receptors .

Safety and Hazards

The compound is labeled with the signal word “Danger” and has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

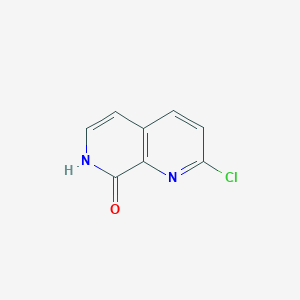

IUPAC Name |

3-methyl-1,1-dioxothietan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-4(5)2-8(6,7)3-4/h2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKPNGBRDFIFNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CS(=O)(=O)C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401282451 | |

| Record name | 3-Thietanamine, 3-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401282451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-methylthietane 1,1-dioxide | |

CAS RN |

943438-02-6 | |

| Record name | 3-Thietanamine, 3-methyl-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943438-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thietanamine, 3-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401282451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-[(methoxyamino)methylidene]-2-methylbenzamide](/img/structure/B3030603.png)

![(R)-methyl 5-(6-(chloromethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B3030604.png)

![2-[2-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B3030624.png)